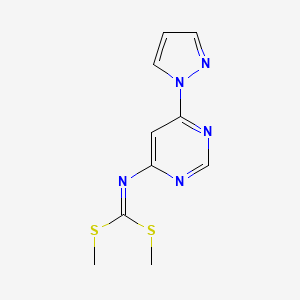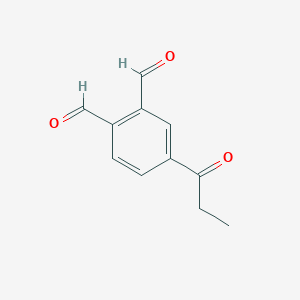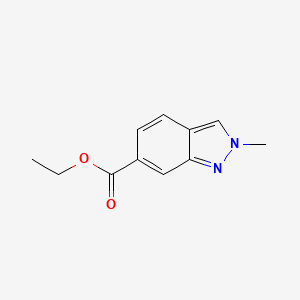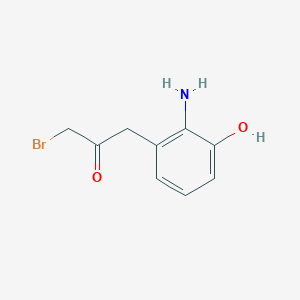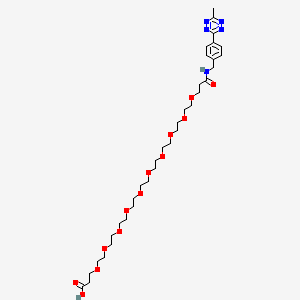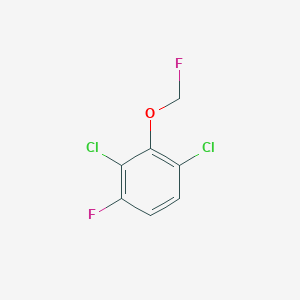
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one fluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene can be synthesized through various methods, including:
Halogenation: Starting from a benzene derivative, selective halogenation can introduce chlorine and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in the study of biochemical pathways and the development of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-4-fluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-fluoro-4-methoxybenzene: Contains a methoxy group instead of a fluoromethoxy group, which can alter its reactivity and biological activity.
1,3-Dichloro-4-fluoro-2-methoxybenzene: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
1,3-Dichloro-4-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the fluoromethoxy group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H4Cl2F2O |
|---|---|
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
1,3-dichloro-4-fluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(11)6(9)7(4)12-3-10/h1-2H,3H2 |
Clave InChI |
XYTATENMPRJDRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)Cl)OCF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



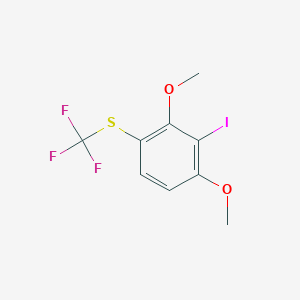
![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
